3,3-Diethyl-1-(methylthio)cyclobutane-1-carboxylic acid
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Overview
Description
3,3-Diethyl-1-(methylthio)cyclobutane-1-carboxylic acid: is an organic compound with the molecular formula C10H18O2S. It belongs to the class of cyclobutane carboxylic acids, characterized by a four-membered ring structure with various substituents. This compound is notable for its unique structural features, including the presence of both diethyl and methylthio groups attached to the cyclobutane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Diethyl-1-(methylthio)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethyl malonate with methylthiol in the presence of a base, followed by cyclization to form the cyclobutane ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium tert-butoxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyclobutane ring, where the diethyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted cyclobutane derivatives.
Scientific Research Applications
Chemistry: In chemistry, 3,3-Diethyl-1-(methylthio)cyclobutane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicine, derivatives of this compound are explored for their pharmacological properties. They may serve as lead compounds in drug discovery programs aimed at treating various diseases.
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer chemistry and material science.
Mechanism of Action
The mechanism of action of 3,3-Diethyl-1-(methylthio)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The methylthio group can undergo oxidation to form reactive intermediates that interact with enzymes and proteins. These interactions can modulate biological pathways, leading to the observed biological effects. The cyclobutane ring provides structural rigidity, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
3,3-Diethylcyclobutane-1-carboxylic acid: Lacks the methylthio group, resulting in different reactivity and biological properties.
3,3-Dimethyl-1-(methylthio)cyclobutane-1-carboxylic acid: Substitution of ethyl groups with methyl groups alters the compound’s steric and electronic properties.
3,3-Diethyl-1-(ethylthio)cyclobutane-1-carboxylic acid: Replacement of the methylthio group with an ethylthio group changes the compound’s chemical behavior.
Uniqueness: 3,3-Diethyl-1-(methylthio)cyclobutane-1-carboxylic acid is unique due to the combination of diethyl and methylthio groups on the cyclobutane ring. This specific arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H18O2S |
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Molecular Weight |
202.32 g/mol |
IUPAC Name |
3,3-diethyl-1-methylsulfanylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C10H18O2S/c1-4-9(5-2)6-10(7-9,13-3)8(11)12/h4-7H2,1-3H3,(H,11,12) |
InChI Key |
RJTOYTAEGSAGPK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(C1)(C(=O)O)SC)CC |
Origin of Product |
United States |
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